Iceane

Thermal Stability Phase Transition Material Science

Iceane (CAS 53283-19-5) is a niche tetracyclic diamondoid hydrocarbon valued for its strained D3h cage structure, high sublimation temperature (318°C), and distinct GC-MS fragmentation (m/z 162, 79, 41). Its thermal stability and biodegradation resistance make it a critical biomarker for deep-petroleum maturity assessments, outperforming common adamantanes. This compound also serves as a controlled-strain model for novel diamondoid functionalization. Procure this high-purity standard to ensure accurate geochemical correlation or synthetic route exploration.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 53283-19-5
Cat. No. B13952405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIceane
CAS53283-19-5
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1C4CC2CC3C4
InChIInChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2
InChIKeyKZNNISMAUNEBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iceane (CAS 53283-19-5) Technical Profile: A Tetracyclic Diamondoid Hydrocarbon for Advanced Research and Geochemical Analysis


Iceane is a saturated polycyclic hydrocarbon (CAS 53283-19-5, molecular formula C12H18, MW 162.27 g/mol) belonging to the diamondoid family [1]. Its rigid, cage-like carbon skeleton, systematically named tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane, is composed of three fused cyclohexane rings in boat conformations, or two in chair conformations connected by three axial bonds, and exhibits D3h symmetry [2]. First synthesized in 1974, iceane serves as a structural analog to adamantane (C10H16) but extends the diamondoid motif with two additional carbon atoms and a distinct, more compact, branched cage structure [3].

Why Iceane Cannot Be Substituted with Other Diamondoids Like Adamantane or Diamantane in Research Applications


Despite belonging to the same diamondoid class, generic substitution of iceane with other cage hydrocarbons like adamantane, diamantane, or its more stable isomer 2,4-ethanoadamantane is scientifically unsound. Key thermodynamic and physical properties diverge significantly: iceane possesses a strain energy of ca. 25 kcal/mol, rendering it thermodynamically less stable than adamantane or 2,4-ethanoadamantane [1]. This elevated strain and unique D3h symmetry directly impact reactivity, functionalization potential, and spectroscopic behavior. Furthermore, its sublimation temperature of 318 °C is substantially higher than the melting points of its closest analogs, indicating different thermal behavior that is critical for high-temperature applications or geochemical maturity assessments [2].

Quantitative Differentiation of Iceane (CAS 53283-19-5) vs. Key Diamondoid Comparators


Comparative Thermal Stability: Iceane Sublimation vs. Adamantane and Diamantane Melting Points

Iceane exhibits a significantly higher thermal threshold for phase transition compared to the foundational diamondoids adamantane and diamantane. Iceane sublimes at 318 °C under atmospheric pressure [1]. In contrast, adamantane melts and sublimes between 209-212 °C , and diamantane melts at 244.73 °C [2]. This indicates superior thermal persistence for iceane under conditions where other diamondoids would undergo phase change.

Thermal Stability Phase Transition Material Science Geochemistry

Strain Energy and Thermodynamic Stability: Iceane's Moderate Ring Strain vs. Adamantane and 2,4-Ethanoadamantane

Iceane's cage structure is not strain-free. It possesses a strain energy of approximately 25 kcal/mol due to three flagpole-flagpole interactions, making it less stable than the essentially strain-free adamantane [1]. Its tetracyclic isomer, 2,4-ethanoadamantane, is reported to be 6–7 kcal/mol more stable, highlighting iceane's distinct thermodynamic profile within its isomeric class [1].

Strain Energy Thermodynamic Stability Synthetic Chemistry Reactivity

Lipophilicity and Partitioning: Iceane's Intermediate LogP Value

Lipophilicity, a key determinant in drug design and separation science, varies systematically among diamondoids. Iceane has an ACD/LogP of 4.64 , positioning it between adamantane (ACD/LogP 4.22) and diamantane (LogP 5.556) [1]. This intermediate value provides a distinct physicochemical property for applications where precise control over partition coefficient is required.

Lipophilicity LogP Drug Design Chromatography

Unique Spectroscopic Fingerprint: GC-MS Fragmentation Pattern for Unambiguous Identification

Iceane possesses a distinct mass spectral signature that allows for its unambiguous identification in complex mixtures, differentiating it from other diamondoids and tetracyclic isomers. The EI mass spectrum features a prominent molecular ion peak at m/z 162 (M+), with major fragment ions at m/z 79 and 41 [1]. This pattern, resulting from its unique cage structure, contrasts with adamantane (m/z 136, 93, 79) and diamantane (m/z 188), providing a reliable analytical handle.

Analytical Chemistry Mass Spectrometry GC-MS Quality Control

Target Application Scenarios for Iceane (CAS 53283-19-5) Based on Quantitative Differentiation


Geochemical Maturity Assessment in High-Temperature Petroleum Basins

Iceane's high sublimation temperature (318 °C) and resistance to biodegradation make it a valuable biomarker for assessing thermal maturity in deep, over-mature petroleum reservoirs. Its presence and concentration, relative to more volatile adamantanes (mp 209-212 °C) and less stable isomers, can provide a more robust signal for oil-cracking and source-rock correlation, especially where other maturity indicators have been destroyed [1].

Fundamental Studies on Diamondoid Strain and Reactivity

With a moderate strain energy of ca. 25 kcal/mol, iceane serves as an ideal model compound for investigating the influence of ring strain on chemical reactivity and functionalization in diamondoid systems. This contrasts with the strain-free adamantane framework and allows researchers to explore unique reaction pathways and synthesize novel derivatives that are inaccessible from other diamondoids [1].

Analytical Standard for Diamondoid Quantification in Complex Matrices

The distinct GC-MS fragmentation pattern of iceane (m/z 162, 79, 41) enables its use as a high-purity analytical standard. It is critical for calibrating and validating methods for the detection and quantification of tetracyclic diamondoids in crude oil, environmental samples, or synthetic reaction mixtures, ensuring accurate identification and preventing cross-talk with other C12H18 isomers [1].

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